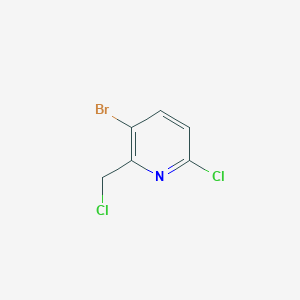

3-Bromo-6-chloro-2-(chloromethyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4BrCl2N |

|---|---|

Molecular Weight |

240.91 g/mol |

IUPAC Name |

3-bromo-6-chloro-2-(chloromethyl)pyridine |

InChI |

InChI=1S/C6H4BrCl2N/c7-4-1-2-6(9)10-5(4)3-8/h1-2H,3H2 |

InChI Key |

ATERVARIRBVMBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1Br)CCl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 6 Chloro 2 Chloromethyl Pyridine

Conventional Routes and Established Protocols

Traditional synthetic approaches to 3-Bromo-6-chloro-2-(chloromethyl)pyridine often rely on sequential reactions, including the halogenation of pre-functionalized pyridine (B92270) rings or the construction of the target molecule from simpler, more readily available pyridine building blocks.

Electrophilic aromatic substitution is a fundamental method for introducing halogen atoms onto a pyridine ring. However, the pyridine ring is inherently electron-deficient, making it less reactive towards electrophiles than benzene (B151609). The reaction conditions must be carefully controlled to achieve the desired substitution pattern.

A plausible electrophilic halogenation strategy would start with a pre-existing 2-(chloromethyl)-6-chloropyridine. The existing chloro and chloromethyl groups on the ring influence the position of subsequent electrophilic attack. The next step would be the selective bromination at the C-3 position. This multi-step process involves a sequence of reactions to produce the desired compound from a starting material. researchgate.net

A more common and controllable approach involves building the complexity of the molecule in a stepwise fashion from a simpler pyridine precursor. A representative, though not identical, multi-step synthesis is the preparation of 3-bromo-6-chloropyridyl-2-formic acid from 3-bromo-6-chloropyridine. google.com This process involves an initial oxidation to form the pyridine N-oxide, followed by cyanation and subsequent hydrolysis to yield the carboxylic acid. google.com

A similar pathway could be envisioned for this compound, starting with 3-bromo-6-chloropicoline. The synthesis would proceed through the following hypothetical steps:

Oxidation: The starting picoline is oxidized to its N-oxide derivative.

Rearrangement & Hydroxylation: The N-oxide undergoes rearrangement (e.g., Boekelheide reaction) to introduce a hydroxymethyl group at the 2-position, yielding (3-Bromo-6-chloropyridin-2-yl)methanol.

Chlorination: The final step is the chlorination of the hydroxymethyl group to the chloromethyl group, a reaction discussed in detail in section 2.2.2.

This stepwise approach allows for greater control over the placement of each functional group.

Optimized and Emerging Synthetic Strategies

Modern synthetic chemistry seeks to improve upon conventional methods by developing more efficient, selective, and safer reactions. These include halogen exchange reactions and optimized chlorination protocols.

Halogen exchange, often referred to as an aromatic Finkelstein reaction, is a powerful method for synthesizing aryl halides. nih.gov This strategy involves the substitution of one halogen atom for another, typically mediated by a metal catalyst. nih.gov Transition metals like nickel and copper have been shown to be effective promoters for these reactions on aryl halides. nih.gov

For the synthesis of this compound, one could start with a di-halo-pyridine precursor, such as 3,6-dibromo-2-(chloromethyl)pyridine (B15331153) or 3,6-dichloro-2-(chloromethyl)pyridine. A metal-catalyzed halogen exchange reaction could then be used to selectively replace one of the ring halogens. For example, reacting a dibromo-precursor with a chloride source in the presence of a suitable catalyst could yield the desired bromo-chloro product. The development of efficient catalytic systems has made this a viable and attractive route. nih.gov Halogen dance reactions, which involve the migration of a halogen atom to a different position on the ring, can also be utilized to create unique halogenated pyridine intermediates for further functionalization. nih.gov

Table 1: Comparison of Halogen Exchange Catalysts

| Catalyst System | Reaction Characteristics | Ref. |

| Nickel(II) complexes with phosphine (B1218219) ligands | Suppresses side reactions like homocoupling but may require higher temperatures (e.g., 140°C). | nih.gov |

| Copper complexes | Known to be remarkable promoters for aromatic Finkelstein reactions. | nih.gov |

| Palladium complexes | Attractive for displacing halides with fluoride, but the principles can be applied to other halogen exchanges. | nih.gov |

A key step in several synthetic routes is the conversion of the alcohol precursor, (3-Bromo-6-chloropyridin-2-yl)methanol, to the final chloromethyl product. cymitquimica.comfrontierspecialtychemicals.com This transformation requires a chlorinating agent that is selective for the primary alcohol and does not interfere with the halogen atoms already on the pyridine ring.

Thionyl chloride (SOCl₂) is a robust and commonly used reagent for converting alcohols to alkyl chlorides. mdpi.com The reaction is generally efficient for primary alcohols like (3-Bromo-6-chloropyridin-2-yl)methanol. mdpi.com It can be performed neat or in a halogenated solvent. mdpi.com

Despite its efficacy, the use of thionyl chloride presents significant challenges.

Over-conversion: A primary concern is the potential for over-conversion, where the bromo substituent on the pyridine ring is also replaced by a chloro group. mdpi.com This side reaction is more likely if the reaction is allowed to run for too long or at an elevated temperature, leading to an undesired, difficult-to-separate side product. mdpi.com

Hazardous Byproducts: The reaction produces toxic sulfur dioxide (SO₂) gas as a byproduct, which complicates the procedure, particularly on a large scale, and requires special handling and safety controls. mdpi.com

To mitigate these issues, alternative chlorinating agents such as cyanuric chloride in the presence of DMF have been explored. This alternative avoids the use of thionyl chloride and can provide the desired product under milder conditions. mdpi.com

Table 2: Chlorinating Agents for Hydroxymethylpyridine Conversion

| Reagent | Advantages | Challenges | Ref. |

| Thionyl Chloride (SOCl₂) | Robust, efficient chlorinating agent. | Risk of over-conversion (bromo to chloro exchange), production of toxic SO₂ gas. | mdpi.com |

| Cyanuric Chloride / DMF | Milder reaction conditions, avoids use of SOCl₂. | Requires formation of the cyanuric chloride•DMF adduct. | mdpi.com |

Selective Chlorination from Hydroxymethyl Precursors

Cyanuric Chloride-DMF Adduct Applications for Enhanced Selectivity

The conversion of a hydroxymethyl group to a chloromethyl group is a critical step in the synthesis of 2-(chloromethyl)pyridine (B1213738) derivatives. While traditional chlorinating agents like thionyl chloride (SOCl₂) are effective, they often suffer from a lack of selectivity, leading to undesired side reactions, particularly with multifunctional pyridine rings. A more refined approach involves the use of the adduct formed between cyanuric chloride and N,N-dimethylformamide (DMF).

This method offers significantly enhanced selectivity. Research on the synthesis of the analogous compound, 2-bromo-6-chloromethylpyridine, from its corresponding alcohol precursor, 2-bromo-6-hydroxymethylpyridine, has demonstrated the superiority of the cyanuric chloride-DMF adduct. chemicalbook.comchemicalbook.commdpi.com When thionyl chloride is used, over-chlorination can occur, where the bromo substituent on the pyridine ring is also replaced by a chloro group. chemicalbook.commdpi.com The cyanuric chloride-DMF adduct, being a milder chlorinating agent, selectively targets the primary alcohol, leaving other halogen substituents on the aromatic ring intact. chemicalbook.comchemicalbook.com

The reaction is typically carried out by first forming the adduct between cyanuric chloride and DMF. The hydroxymethylpyridine precursor, dissolved in a suitable solvent like dichloromethane (B109758) (DCM), is then added to this adduct and stirred at room temperature. chemicalbook.commdpi.com The process is not only highly selective but also simplifies the purification process. The primary byproduct of this chlorination is solid cyanuric acid, which can be easily removed by filtration, a significant advantage for large-scale production. chemicalbook.comchemicalbook.com

| Reagent | Typical Conditions | Selectivity | Byproducts | Scalability Considerations |

| Thionyl Chloride (SOCl₂) | Neat or in halogenated solvent, 0°C to heating | Low; risk of over-chlorination of the pyridine ring chemicalbook.commdpi.com | Gaseous SO₂ and HCl, which are toxic and corrosive | Requires careful temperature control and scrubbing of gaseous byproducts |

| Cyanuric Chloride-DMF Adduct | DCM, Room Temperature | High; selective for the hydroxymethyl group chemicalbook.comchemicalbook.com | Solid cyanuric acid, easily filtered chemicalbook.comchemicalbook.com | Simplified workup and milder conditions are favorable for scaling up |

Adaptations of Chichibabin Pyridine Synthesis for Substituted Pyridines

The Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924, is a powerful method for constructing pyridine rings from aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.orgthieme.de This condensation reaction is typically carried out at high temperatures over a solid catalyst, such as alumina (B75360) or silica. wikipedia.org

While highly effective for producing simple alkyl-substituted pyridines, adapting the Chichibabin synthesis for a heavily substituted, multi-halogenated target like this compound presents significant challenges. The classical Chichibabin reaction is not inherently suited for the direct introduction of halogen atoms or a chloromethyl group during the ring formation.

A hypothetical adaptation would necessitate the use of pre-halogenated and functionalized carbonyl precursors. The complexity and stability of these precursors under the harsh conditions of the Chichibabin synthesis (350–500 °C) would be a major concern. wikipedia.org Furthermore, the reaction often yields mixtures of isomers, which would complicate the purification of the desired product. thieme.de Variations of the Chichibabin synthesis exist, such as those using nitriles as the nitrogen source, which can offer better control over the product distribution. wikipedia.org However, the direct application of these methods to the synthesis of this compound has not been reported in the literature. A more plausible strategy would involve the synthesis of a simpler substituted pyridine via the Chichibabin method, followed by subsequent halogenation and functionalization steps.

Flow Chemistry Applications in Efficient Compound Production

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages for the production of fine chemicals, including substituted pyridines. While specific literature on the flow synthesis of this compound is not available, the general benefits of this technology can be extrapolated to its potential production.

Key advantages of flow chemistry include superior heat and mass transfer, which allows for precise control over reaction parameters and can lead to higher yields and purities. The enhanced safety profile is another significant benefit, as hazardous intermediates are generated in small volumes and consumed immediately in the next reaction step. This is particularly relevant for potentially exothermic reactions or when using toxic or unstable reagents.

Strategic Precursor Utilization and Scalability Considerations

The selection of appropriate starting materials is paramount for a successful and scalable synthesis. For this compound, a logical precursor is 3-bromo-6-chloro-2-methylpyridine. chemicalbook.cominnospk.comguidechem.comindiamart.com This compound can then be converted to the corresponding hydroxymethyl derivative, which is subsequently chlorinated.

The synthesis of the key precursor, 3-bromo-6-chloro-2-hydroxymethylpyridine, can be approached strategically to enhance safety and scalability. Drawing parallels from the synthesis of similar compounds, a metal-halogen exchange on a suitable di-halogenated pyridine followed by reaction with an electrophile is a viable route. mdpi.com For instance, the use of isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) has been shown to be a safer and more scalable alternative to pyrophoric reagents like n-butyllithium for the synthesis of 2-bromo-6-hydroxymethylpyridine from 2,6-dibromopyridine. mdpi.com This approach avoids cryogenic reaction conditions, making it more amenable to industrial production.

The subsequent chlorination of the hydroxymethyl group, as discussed previously, is best accomplished using the cyanuric chloride-DMF adduct to ensure high selectivity and a simple workup. The solid nature of the cyanuric acid byproduct simplifies its removal, a significant advantage for large-scale operations compared to the removal of soluble byproducts generated by other chlorinating agents. chemicalbook.comchemicalbook.com

| Step | Precursor | Reagent(s) | Product | Key Considerations |

| 1 | 3-Bromo-6-chloro-2-methylpyridine | Radical initiator (e.g., AIBN), N-Bromosuccinimide (NBS) | 3-Bromo-6-chloro-2-(bromomethyl)pyridine | Selective benzylic bromination |

| 2 | 3-Bromo-6-chloro-2-(bromomethyl)pyridine | Hydrolysis (e.g., aqueous base) | 3-Bromo-6-chloro-2-hydroxymethylpyridine | Conversion to the alcohol |

| 3 | 3-Bromo-6-chloro-2-hydroxymethylpyridine | Cyanuric Chloride, DMF | This compound | Selective and scalable chlorination |

Chemical Transformations and Reaction Mechanisms of 3 Bromo 6 Chloro 2 Chloromethyl Pyridine

Nucleophilic Substitution Reactions Involving Pyridine (B92270) Halogen and Chloromethyl Moieties

The pyridine ring is generally reactive towards nucleophilic attack, particularly at the α (2- and 6-) and γ (4-) positions, due to the electron-withdrawing nature of the nitrogen atom which reduces electron density at these positions. uoanbar.edu.iq In 3-bromo-6-chloro-2-(chloromethyl)pyridine, the presence of two halogen atoms on the ring and a chloromethyl group at the 2-position provides multiple sites for nucleophilic substitution.

The chloromethyl group at the 2-position is particularly susceptible to nucleophilic displacement due to the stability of the resulting pyridylmethyl cation, which is stabilized by the adjacent nitrogen atom. This allows for a wide range of nucleophiles to displace the chloride, leading to the formation of various 2-substituted pyridine derivatives.

The chlorine atom at the 6-position and the bromine atom at the 3-position can also undergo nucleophilic aromatic substitution, although typically under more forcing conditions compared to the chloromethyl group. The relative reactivity of the ring halogens is influenced by their position and the nature of the attacking nucleophile. Generally, halogens at the 2- and 4-positions are more readily displaced than those at the 3-position.

Electrophilic Aromatic Substitution Patterns on the Pyridine Nucleus

The pyridine ring is inherently electron-deficient and thus resembles a highly deactivated benzene (B151609) ring, such as nitrobenzene, towards electrophilic substitution. uoanbar.edu.iq This deactivation is a consequence of the electronegative nitrogen atom, which withdraws electron density from the ring. uoanbar.edu.iq Furthermore, under the acidic conditions often required for electrophilic aromatic substitution, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This further deactivates the ring towards electrophilic attack. uoanbar.edu.iq

Consequently, reactions like nitration, sulfonation, and halogenation require vigorous conditions. uoanbar.edu.iq When substitution does occur, it preferentially takes place at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. In the case of this compound, the existing substituents will direct any potential electrophilic attack. The directing effects of the halogens and the chloromethyl group, in combination with the inherent reactivity pattern of the pyridine ring, would need to be considered to predict the outcome of such reactions.

Oxidation and Reduction Pathways of the Pyridine Ring and Side Chains

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. nih.govtandfonline.comnih.gov This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide in acetic acid, m-chloroperoxybenzoic acid (m-CPBA), or dimethyldioxirane. tandfonline.comresearchgate.net The formation of the N-oxide can significantly alter the reactivity of the pyridine ring, often facilitating subsequent reactions. For instance, N-oxidation can activate the ring towards both nucleophilic and electrophilic attack at different positions. The N-oxidation of 3-substituted pyridines has been studied, and the efficiency of the reaction can be influenced by the nature of the substituent. nih.govtandfonline.comnih.gov

Side Chain Oxidation: The chloromethyl group at the 2-position can potentially be oxidized to an aldehyde or a carboxylic acid group under appropriate oxidizing conditions.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring using reducing agents like hydrogen gas with a metal catalyst (e.g., Ni) or sodium in ethanol. uoanbar.edu.iq The bromo and chloro substituents on the ring can also be subject to reduction, either through hydrogenolysis or by other reducing agents, leading to dehalogenated products.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromo and chloro substituents on the pyridine ring of this compound make it a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This palladium-catalyzed reaction couples the halopyridine with an organoboron reagent. The reactivity of the halogens in Suzuki coupling generally follows the order I > Br > Cl. Thus, it is possible to selectively couple at the bromine position while leaving the chlorine intact.

Sonogashira Coupling: This reaction involves the palladium- and copper-co-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the difference in reactivity between the bromo and chloro groups can be exploited for selective functionalization. wikipedia.org Studies on polyhalogenated pyridines have demonstrated the ability to achieve mono-, di-, tri-, and even tetra-alkynylation under optimized conditions. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling an amine with an aryl halide. wikipedia.orglibretexts.org This method is widely used for the synthesis of arylamines and can be applied to halopyridines. chemspider.comnih.govresearchgate.net The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance. nih.gov

Negishi Coupling: This reaction utilizes a palladium or nickel catalyst to couple an organozinc reagent with an organic halide. wikipedia.orgorgsyn.orgorganic-chemistry.org Negishi coupling is known for its high functional group tolerance and has been successfully applied to the synthesis of substituted bipyridines from halopyridines. orgsyn.orgorganic-chemistry.orgorgsyn.org The reactivity difference between bromo and chloro substituents allows for selective coupling. orgsyn.org

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Catalyst System | Reactants | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Palladium catalyst | Halopyridine + Organoboron reagent | C-C |

| Sonogashira Coupling | Palladium catalyst, Copper co-catalyst | Halopyridine + Terminal alkyne | C-C (alkynyl) |

| Buchwald-Hartwig Amination | Palladium catalyst | Halopyridine + Amine | C-N |

| Negishi Coupling | Palladium or Nickel catalyst | Halopyridine + Organozinc reagent | C-C |

Organometallic Reactions, Including Lithiation and Grignard Type Transformations

Lithiation: The direct deprotonation of the pyridine ring or halogen-metal exchange can generate organolithium species. The lithiation of 3-bromopyridine (B30812) has been shown to be effective, allowing for the introduction of various electrophiles. princeton.edu For 3-halopyridines, BF3-directed lithiation can lead to substitution at the C-2 position. ua.pt The combination of a lithium amide and a zinc chloride diamine complex can also be used for the C-2 selective deprotonative functionalization of halopyridines. acs.org

Grignard Reagents: Grignard reagents can be prepared from halopyridines, although their formation can sometimes be challenging. wikipedia.orgresearchgate.net These organomagnesium compounds are valuable for forming new carbon-carbon bonds. wikipedia.org Reactions of Grignard reagents with bromopyridines, sometimes catalyzed by metal halides, can lead to alkylpyridines. rsc.org A novel method using purple light has been developed for the coupling of bromopyridines with Grignard reagents without a transition metal catalyst. organic-chemistry.orgorganic-chemistry.org Furthermore, regioselective difunctionalization of 3-chloropyridines can be achieved via 3,4-pyridyne intermediates generated from the reaction with Grignard reagents. nih.gov

Ring System Reactivity and Intramolecular Rearrangement Mechanisms

The pyridine ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions. clockss.org Nucleophilic attack can sometimes lead to ring transformations, as seen in the reaction of 5-nitropyrimidines with α-phenylacetamidines to form pyridines. acs.org Halogenopyrimidines are generally more prone to ring transformations than halogenopyridines. wur.nl

Derivatization Strategies and Synthetic Utility of 3 Bromo 6 Chloro 2 Chloromethyl Pyridine As a Building Block

Construction of Complex Organic Architectures and Heterocycles

The strategic placement of halogen substituents and a reactive chloromethyl group on the pyridine (B92270) core makes 3-Bromo-6-chloro-2-(chloromethyl)pyridine a valuable precursor for constructing intricate molecular frameworks. The bromo and chloro atoms on the aromatic ring serve as handles for modern cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. nih.gov This allows for the introduction of diverse aryl, alkyl, or amino substituents at the 3- and 6-positions of the pyridine ring.

Simultaneously, the 2-(chloromethyl) group provides a site for nucleophilic substitution, enabling the attachment of a wide array of functional groups through reaction with O-, N-, or S-centered nucleophiles. This multi-faceted reactivity allows for a step-wise and controlled elaboration of the initial scaffold. For instance, related pyridine-based building blocks are utilized in the synthesis of complex fused heterocyclic systems like pyrrolo[2,3-d]pyrimidines, which are recognized as important pharmacophores. nih.gov The synthesis often involves a sequence of cross-coupling reactions to build the core structure, demonstrating the utility of halogenated pyridine precursors in generating molecular complexity. nih.gov

Table 1: Reactive Sites and Potential Transformations

| Reactive Site | Position | Typical Reaction Type | Potential Introduced Moiety |

|---|---|---|---|

| Bromo | 3 | Cross-Coupling (e.g., Suzuki) | Aryl, Vinyl, Alkyl |

| Chloro | 6 | Cross-Coupling (e.g., Buchwald-Hartwig) | Amines, Amides |

Role in Advanced Ligand Design for Coordination Chemistry

In the field of coordination chemistry, this compound serves as a key starting material for designing sophisticated ligands capable of chelating to metal ions. The chloromethyl group is particularly effective for installing pyridyl pendant arms onto larger molecular structures, such as macrocycles or other chelating agents. nih.gov This is typically achieved through an N-alkylation reaction, where the chloromethyl group reacts with a nucleophilic nitrogen atom within the precursor ligand. nih.gov

The resulting pendant pyridyl group acts as a coordinating arm, enhancing the stability and modifying the electronic properties of the resulting metal complex. mdpi.com Such ligands are often used to create biomimetic models that mimic the active sites of metalloenzymes, which frequently feature histidine (imidazole) or pyridine coordination to a central metal ion. mdpi.com The ability to append these pyridyl units allows for the fine-tuning of the coordination sphere around a metal, influencing its catalytic activity, magnetic properties, or medical imaging potential. nih.gov

Table 2: Application in Pyridyl-Pendant Arm Ligand Synthesis

| Ligand Precursor | Reaction with 2-(chloromethyl)pyridine (B1213738) Derivative | Resulting Ligand Type | Target Metal Ions |

|---|---|---|---|

| Macrocycle with secondary amines (e.g., 17-pyN3O2) | N-alkylation | Macrocycle with pyridyl pendant arms | Co(II), Mn(II), Fe(II), Ni(II), Cu(II), Zn(II) nih.gov |

Precursor Applications in Functional Material Development

The unique reactivity of this compound makes it a valuable precursor in the development of functional materials with tailored properties.

The development of fluorescent chemosensors provides a direct method for measuring enzyme activity and other biological processes. nih.gov The chloromethyl group is a key functional handle for designing covalent inhibitors that can be tagged with a fluorophore. nih.gov In this strategy, the this compound scaffold can be incorporated into a larger molecular probe. The chloromethyl moiety acts as a reactive "warhead" that forms a covalent bond with a nucleophilic residue, such as a cysteine, in the active site of a target protein. nih.gov This binding event can be designed to trigger a significant change in fluorescence, for example, by altering the environment of an attached molecular rotor dye. nih.gov This approach makes the compound a useful starting point for creating highly specific probes for applications in cancer diagnosis and drug discovery. nih.gov

Table 3: Components of a Chemosensor Derived from a Chloromethylpyridine Scaffold

| Component | Function | Example Moiety |

|---|---|---|

| Targeting Scaffold | Provides specificity for the biological target | Substituted Pyridine |

| Reactive Group | Forms a covalent bond with the target | Chloromethyl nih.gov |

| Signaling Unit | Undergoes a change in optical properties upon binding | Fluorescent molecular rotor (e.g., CCVJ) nih.gov |

Immobilizing homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between laboratory-scale synthesis and industrial applications, as it facilitates catalyst recovery and reuse. The chloromethyl group is an ideal anchor for covalently grafting the pyridine-based molecule onto various heterogeneous supports. mdpi.commdpi.com This can be achieved through nucleophilic substitution reactions with functional groups present on the surface of materials like silica, functionalized carbons, or polymer resins. mdpi.commdpi.com For example, the chloromethyl group can react with amine groups on a modified carbon support or with hydroxyl groups on a Merrifield resin to form a stable covalent linkage. mdpi.commdpi.com Once the pyridine unit is immobilized, it can be used to chelate a catalytically active metal ion, creating a robust and recyclable heterogeneous catalyst for processes such as olefin polymerization or oxidation reactions. mdpi.commdpi.com

Table 4: Strategies for Immobilization

| Support Material | Surface Functional Group | Reaction Type | Application of Immobilized Material |

|---|---|---|---|

| Amine-functionalized Carbon | Primary/Secondary Amine | Nucleophilic Substitution | Heterogeneous Catalysis mdpi.com |

| Merrifield Resin | Chloromethyl (reacts with nucleophile-appended pyridine) or Hydroxyl | Nucleophilic Substitution | Solid-Phase Synthesis, Heterogeneous Catalysis mdpi.com |

Facilitation of Pyridine-Based Macrocycle Synthesis

Macrocyclic ligands are central to many areas of chemistry, from magnetic materials to medical imaging contrast agents. The synthesis of functionalized macrocycles often involves the post-synthesis modification of a parent macrocyclic ring. The 2-(chloromethyl)pyridine moiety is highly effective for this purpose. nih.gov In a typical reaction, a precursor macrocycle containing one or more secondary amine groups is treated with the chloromethylpyridine derivative in the presence of a mild base, such as potassium carbonate. nih.gov The chloromethyl group undergoes a clean nucleophilic substitution reaction with the amine, resulting in the appendage of pyridyl "arms" to the macrocyclic framework. nih.gov This modular approach allows for the straightforward synthesis of complex, multi-dentate ligands with pre-organized binding cavities designed for specific metal ions. nih.gov The resulting complexes often exhibit interesting magnetic or structural properties. nih.gov

Table 5: Representative Reaction for Macrocycle Functionalization

| Reactants | Reagents & Conditions | Product |

|---|

Table 6: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-bromo-6-chloromethylpyridine mdpi.com |

| 2-chloro-6-chloromethylpyridine mdpi.com |

| 2-(Chloromethyl)pyridine nih.gov |

| 3-bromo-6-chloropyridine google.com |

| 3-bromo-6-chloropyridine-2-formic acid google.comchemneo.com |

| pyrrolo[2,3-d]pyrimidines nih.gov |

| 1-(6-chloropyridin-3-yl)-N-methylmethanamine nih.gov |

| 9-(2-carboxy-2-cyanovinyl)julolidine (CCVJ) nih.gov |

| Potassium Carbonate nih.gov |

| Acetonitrile nih.gov |

| Silica mdpi.com |

| Merrifield resin mdpi.com |

| 17-pyN3O2 (3,14-Dioxa-7,10,17-triazabicyclo[13.3.1]heptadeca-1(17),15,13-triene) |

| Cobalt |

| Manganese |

| Iron |

| Nickel |

| Copper |

Computational and Theoretical Investigations of 3 Bromo 6 Chloro 2 Chloromethyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. For 3-Bromo-6-chloro-2-(chloromethyl)pyridine, DFT calculations would be instrumental in elucidating its fundamental electronic and geometric properties.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For this compound, this would involve calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is found.

Given the presence of the flexible chloromethyl group, a conformational analysis would also be necessary. This involves exploring the different spatial orientations (conformers) of the chloromethyl group relative to the pyridine (B92270) ring to identify the global minimum energy conformation and the energy barriers between different conformers. The results of such an analysis would typically be presented in a table of relative energies.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-C2-C(CH2Cl)-Cl) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 0° | 2.5 |

| 2 | 60° | 0.8 |

| 3 | 120° | 1.5 |

| 4 | 180° | 0.0 (Global Minimum) |

Note: This table is illustrative and not based on actual computational data.

Vibrational Frequency Computations and Assignments

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are crucial for interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. A detailed assignment of these vibrational modes provides a fingerprint of the molecule's structure.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: This table is illustrative and not based on actual computational data.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to attack by electrophiles, while regions of positive electrostatic potential (blue) indicate electron-poor areas that are prone to attack by nucleophiles. For this compound, the MEP map would likely show negative potential around the nitrogen atom and positive potential around the hydrogen atoms and the chloromethyl group.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and empty orbitals, which corresponds to stabilizing donor-acceptor interactions. This analysis can quantify the strength of hyperconjugative and conjugative interactions within the molecule, providing a deeper understanding of its electronic stability and the nature of its chemical bonds.

Theoretical Modeling of Reaction Mechanisms and Energetic Pathways

Computational chemistry can also be used to model the mechanisms of chemical reactions involving this compound. This involves identifying the transition states that connect reactants to products and calculating the activation energies for these transformations. Such studies are invaluable for understanding the kinetics and thermodynamics of reactions. For example, theoretical modeling could be used to investigate nucleophilic substitution reactions at the chloromethyl group or on the pyridine ring, providing insights into the preferred reaction pathways and the factors that influence reactivity.

Analysis of Intermolecular Interactions via Hirshfeld Surface and Void Analysis

No published studies were found that performed Hirshfeld surface analysis or void analysis on the crystal structure of this compound. Such an analysis would typically involve:

Void Analysis: Calculation of the volume and nature of empty spaces (voids) within the crystal structure. This information is crucial for understanding the stability and potential porosity of the material.

Correlation of Calculated and Experimental Spectroscopic Parameters

There is no available research correlating the theoretical and experimental spectroscopic data for this compound. A typical study in this area would involve:

Computational Spectroscopy: Using quantum chemical methods, such as Density Functional Theory (DFT), to calculate spectroscopic parameters like vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts.

Experimental Spectroscopy: Acquiring the actual FT-IR, Raman, and NMR spectra of the compound.

Correlation and Assignment: Comparing the calculated spectra with the experimental data to provide a detailed and accurate assignment of the spectral features. This process helps in confirming the molecular structure and understanding its electronic properties.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

No TD-DFT studies on the excited state properties of this compound have been reported. Research in this area would typically focus on:

Calculation of Electronic Transitions: Using TD-DFT to predict the energies of electronic transitions, which correspond to the absorption bands in the UV-Visible spectrum.

Analysis of Molecular Orbitals: Investigating the nature of the molecular orbitals involved in these transitions (e.g., HOMO, LUMO) to understand the charge transfer characteristics of the excited states.

Prediction of Photophysical Properties: Determining properties such as oscillator strengths and excited state lifetimes.

Broader Research Implications and Future Directions

Comparative Studies with Related Brominated and Chlorinated Pyridine (B92270) Analogues

The specific arrangement of bromo, chloro, and chloromethyl substituents on the pyridine ring of 3-Bromo-6-chloro-2-(chloromethyl)pyridine provides a rich platform for comparative studies. By systematically altering each component, researchers can probe the intricate relationships between structure, reactivity, and function.

A primary point of comparison is its direct synthetic precursor and potential byproduct, 2-chloro-6-(chloromethyl)pyridine. Studies have shown that during the synthesis of related bromo-chloromethylpyridines from a hydroxymethyl precursor using traditional chlorinating agents like thionyl chloride, over-chlorination can occur, leading to the substitution of the bromo group with a chloro group. mdpi.com This highlights a key difference in the reactivity of the C-Br versus C-Cl bond on the pyridine ring under certain conditions. The challenge in separating these closely related analogues underscores the need for highly selective synthetic methods. mdpi.com

Furthermore, exploring analogues where the non-halogen substituent is varied provides insight into structure-activity relationships. Comparing the subject compound with derivatives like 3-Bromo-2-chloro-6-methylpyridine or 3-Bromo-2-chloro-6-(difluoromethyl)pyridine allows for a systematic evaluation of how modifying the 2-position group from a reactive chloromethyl handle to a more stable methyl or electron-withdrawing difluoromethyl group impacts biological activity or material properties. sigmaaldrich.comuni.lu Such studies are crucial in drug discovery, where even minor structural changes can lead to significant differences in target engagement and potency. nih.gov

Table 1: Comparison of Related Halogenated Pyridine Analogues

| Compound Name | Key Structural Difference from Subject Compound | Research Implication |

|---|---|---|

| 2-Chloro-6-(chloromethyl)pyridine | Lacks the C3-bromo substituent | Investigates the role of the bromine atom in reactivity and serves as a control for synthetic selectivity. mdpi.com |

| 3-Bromo-2-chloro-6-methylpyridine | Features a methyl group instead of a chloromethyl group at C6 | Allows for studying the effect of replacing a reactive handle with a stable alkyl group on the molecule's overall properties. sigmaaldrich.com |

| 3-Bromo-2-chloro-6-(difluoromethyl)pyridine | Features a difluoromethyl group instead of a chloromethyl group at C6 | Examines the impact of a strongly electron-withdrawing group on the pyridine ring's electronics and potential biological interactions. uni.lu |

| 3-Bromo-5-chloro-2-(chloromethyl)pyridine | Positional isomer with chlorine at C5 instead of C6 | Helps to understand how the relative positions of halogens affect reactivity, stability, and intermolecular interactions. |

Methodological Advancements in Halogenated Heterocyclic Chemistry

The synthesis of precisely substituted halogenated heterocycles like this compound is often challenging, requiring careful control to achieve the desired regioselectivity and avoid unwanted side reactions. The pursuit of more efficient and safer synthetic routes has led to significant methodological advancements.

One major area of progress is the development of milder and more selective reagents. For example, the conversion of a hydroxymethyl group to a chloromethyl group, a key step in synthesizing the title compound's analogues, traditionally uses harsh reagents like thionyl chloride. This can lead to over-chlorination, where other substituents like bromine are replaced. mdpi.com Recent research has shown that adducts such as cyanuric chloride•DMF can serve as a much more benign and selective chlorinating agent, cleanly producing the desired product without this over-conversion. mdpi.com This not only improves yield and purity but also enhances the scalability and safety of the process. semanticscholar.org

Another significant breakthrough is in the C-H functionalization of pyridines. Historically, achieving selective halogenation at specific positions, particularly the 3-position (meta to the nitrogen), has been a formidable challenge due to the inherent electronic properties of the pyridine ring. researchgate.net Innovative strategies have emerged to overcome this:

Zincke Imine Intermediates: A novel reaction sequence involves the temporary opening of the pyridine ring to form an acyclic Zincke imine. This intermediate undergoes highly regioselective halogenation under mild conditions before the ring is closed again, providing a powerful method for producing a diverse set of 3-halopyridines. researchgate.net

Temporary De-aromatization: Another strategy involves the temporary de-aromatization of the pyridine ring, which reverses its normal electronic properties. This allows for the selective introduction of a wide range of functional groups, including halogens, at the otherwise difficult-to-access meta-position. The resulting functionalized intermediates can then be easily re-aromatized.

These advanced methods represent a paradigm shift, moving away from classical substitution reactions on pre-functionalized rings towards direct, highly selective C-H bond functionalization. This allows for the late-stage modification of complex molecules, a highly desirable capability in the development of pharmaceuticals and agrochemicals.

Potential for Further Chemical Diversification and Application Innovation

The unique combination of three distinct reactive sites—the C-Br bond, the C-Cl bond, and the C-Cl bond of the chloromethyl group—makes this compound a versatile scaffold for further chemical diversification, opening doors to innovative applications.

The chloromethyl group is a particularly valuable synthetic handle. It can readily participate in nucleophilic substitution reactions, allowing for the introduction of a vast array of other functional groups. For instance, it can be converted to amines, ethers, esters, nitriles, and other moieties, each leading to a new family of compounds with potentially unique properties. This was demonstrated in the conversion of 3-pyridylcarbinol to 3-chloromethylpyridine and subsequently to 3-cyanomethyl-pyridine. This versatility is critical for creating libraries of compounds for high-throughput screening in drug discovery.

The bromine and chlorine atoms on the pyridine ring are also ripe for diversification, primarily through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). The differential reactivity of the C-Br and C-Cl bonds can, in principle, be exploited for sequential, site-selective coupling. For example, the more reactive C-Br bond could be functionalized first, followed by a second coupling reaction at the C-Cl site under different catalytic conditions. This selective functionalization allows for the construction of complex, highly substituted pyridine derivatives that would be difficult to access otherwise. A study on the selective Pd-catalyzed coupling of a C(sp2)–Br bond in the presence of a C(sp3)–Cl bond highlights the feasibility of such selective transformations. nih.gov

This potential for diversification has significant implications for application innovation:

Medicinal Chemistry: By systematically modifying the core structure, new derivatives can be synthesized and tested as inhibitors for various enzymes or as ligands for receptors. The introduction of halogens is known to be pivotal in modulating target engagement and pharmacokinetic properties of drug candidates. nih.gov

Materials Science: Halogenated pyridines are used as building blocks for functional materials. The ability to precisely tune their structure allows for the design of novel liquid crystals, organic light-emitting diodes (OLEDs), and coordination polymers with tailored electronic and photophysical properties.

Biomimetic Catalysis: Pyridine-based ligands are essential in mimicking the active sites of metalloenzymes. The ability to tether these ligands to solid supports via the chloromethyl group, while retaining the crucial halogenated pyridine core, enables the development of recyclable, heterogeneous catalysts for more sustainable chemical processes. mdpi.com

Q & A

Q. What computational tools predict the compound’s stability under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.